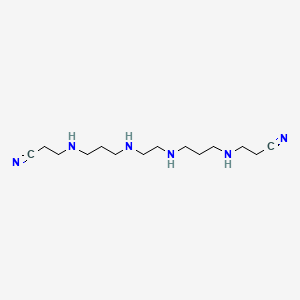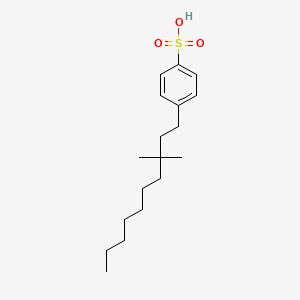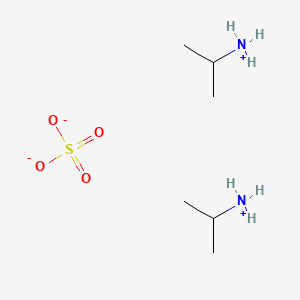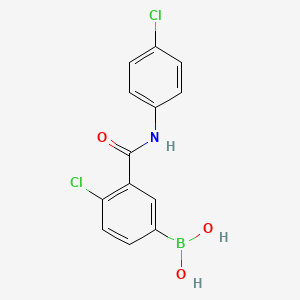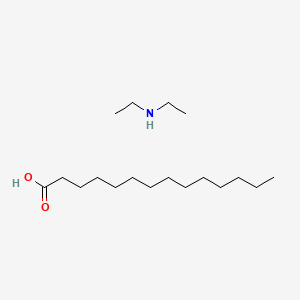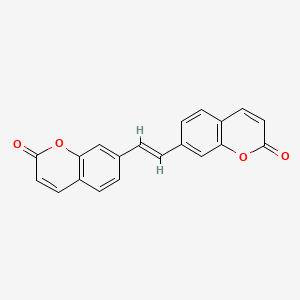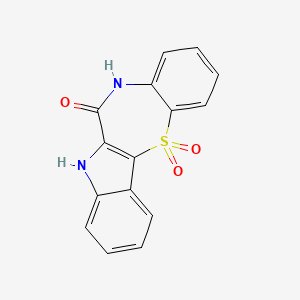
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide: is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its unique fused ring structure, which includes an indole moiety and a benzothiazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and benzothiazepine precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dioxide functional group, converting it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or benzothiazepine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated or aminated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various cellular pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one
- 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dihydro
Comparison:
Compared to its analogs, 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide is unique due to the presence of the dioxide functional group. This functional group enhances its chemical reactivity and potential applications. The compound’s unique fused ring structure also contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
206256-13-5 |
|---|---|
Formule moléculaire |
C15H10N2O3S |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H10N2O3S/c18-15-13-14(9-5-1-2-6-10(9)16-13)21(19,20)12-8-4-3-7-11(12)17-15/h1-8,16H,(H,17,18) |
Clé InChI |
NEQFULQJXNIORT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=CC=CC=C4S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


